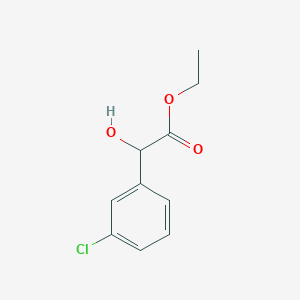

Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRWJRDEXVLHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Chlorophenyl 2 Hydroxyacetate and Its Analogs

Conventional Synthetic Routes to Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

Conventional methods for the synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate typically involve well-established chemical transformations. These routes are often straightforward and utilize readily available starting materials.

Esterification Reactions of Substituted Glycolic Acids

One of the most direct methods for the preparation of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is the Fischer esterification of the corresponding carboxylic acid, 3-chloromandelic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). operachem.commasterorganicchemistry.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent and sometimes by removing the water formed during the reaction. operachem.commasterorganicchemistry.com

A typical laboratory procedure involves dissolving 3-chloromandelic acid in anhydrous ethanol, followed by the addition of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The mixture is then heated under reflux for a period of time to ensure complete conversion. operachem.comreddit.com The use of excess ethanol helps to shift the equilibrium to favor the formation of the ethyl ester. masterorganicchemistry.com After the reaction is complete, the excess ethanol and the catalyst are removed, and the crude product is purified, typically by extraction and distillation.

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition |

| Starting Material | 3-chloromandelic acid |

| Reagent | Anhydrous Ethanol (in excess) |

| Catalyst | Concentrated H₂SO₄ or p-TsOH |

| Temperature | Reflux |

| Work-up | Extraction and distillation |

Reduction Strategies for Alpha-Keto Esters Precursors

An alternative and widely used approach involves the reduction of the corresponding α-keto ester, ethyl 2-(3-chlorophenyl)-2-oxoacetate (also known as ethyl 3-chlorobenzoylformate). This precursor can be synthesized through methods such as the Friedel-Crafts acylation of chlorobenzene (B131634) with ethyl oxalyl chloride. google.com The reduction of the ketone functionality to a secondary alcohol yields the desired product.

Various reducing agents can be employed for this transformation. A common method is catalytic hydrogenation, where the α-keto ester is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often efficient and provides high yields of the corresponding α-hydroxy ester.

Chemical hydrides are also effective for this reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can convert the ketone to the alcohol without affecting the ester group. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol (B129727) at room temperature.

Table 2: Comparison of Reduction Methods for Ethyl 2-(3-chlorophenyl)-2-oxoacetate

| Reducing Agent | Catalyst/Solvent | Advantages |

| H₂ | Pd/C or PtO₂ / Ethanol | High yield, clean reaction |

| NaBH₄ | Ethanol/Methanol | Mild conditions, high selectivity |

Organometallic Approaches in the Synthesis of Arylhydroxyacetates

Organometallic reagents, particularly Grignard reagents, provide a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of arylhydroxyacetates. In this context, the reaction of a Grignard reagent derived from 3-chloro-1-bromobenzene with an appropriate electrophile can lead to the formation of the target molecule.

One potential route involves the reaction of 3-chlorophenylmagnesium bromide with diethyl oxalate (B1200264). google.com The Grignard reagent would add to one of the carbonyl groups of the diethyl oxalate to form the α-keto ester intermediate, ethyl 2-(3-chlorophenyl)-2-oxoacetate, which can then be reduced in a subsequent step as described previously. Careful control of the reaction conditions is necessary to prevent a second addition of the Grignard reagent. organic-chemistry.org

Alternatively, a more direct approach would involve the reaction of 3-chlorophenylmagnesium bromide with ethyl glyoxylate (B1226380). The nucleophilic addition of the Grignard reagent to the aldehyde functionality of ethyl glyoxylate would directly yield Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate.

Advanced and Stereoselective Synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

The presence of a chiral center in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate makes its stereoselective synthesis a significant area of research, particularly for applications where a single enantiomer is required.

Asymmetric Catalytic Methodologies for Enantiopure Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

Asymmetric catalysis offers an elegant and efficient way to produce enantiomerically enriched or pure α-hydroxy esters. These methods rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction, typically the reduction of the precursor α-keto ester.

The asymmetric reduction of ethyl 2-(3-chlorophenyl)-2-oxoacetate can be achieved with high enantioselectivity using transition metal catalysts complexed with chiral ligands. Ruthenium-based catalysts, in particular, have shown great promise in the asymmetric hydrogenation of ketones. rsc.orgresearchgate.net For instance, a complex of ruthenium with a chiral phosphine (B1218219) ligand, such as BINAP, can effectively catalyze the hydrogenation of the keto group to the corresponding alcohol with high levels of enantiomeric excess (ee). rsc.org

Another powerful strategy is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. mdpi.comnih.govacs.org These catalysts, used in stoichiometric or catalytic amounts in conjunction with a reducing agent like borane (B79455) (BH₃), can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity and predictable stereochemistry. mdpi.comnih.gov The reduction of ethyl 2-(3-chlorophenyl)-2-oxoacetate using a chiral oxazaborolidine catalyst would proceed through a six-membered ring transition state, where the stereochemistry is directed by the chiral environment of the catalyst. nih.gov

Table 3: Examples of Chiral Catalysts for Asymmetric Reduction

| Catalyst System | Reducing Agent | Key Feature |

| Ru-BINAP | H₂ | High enantioselectivity in hydrogenation |

| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Predictable stereochemistry, high ee |

The development of these stereoselective methods is crucial for accessing optically pure Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, which is a key intermediate in the synthesis of various biologically active molecules.

Biocatalytic Transformations

Biocatalytic transformations have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The production of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate via biocatalysis typically involves the asymmetric reduction of its corresponding α-ketoester, ethyl 2-(3-chlorophenyl)-2-oxoacetate. This transformation is commonly achieved using whole-cell biocatalysts or isolated enzymes.

Whole-cell systems, such as those from Candida parapsilosis and the denitrifying bacterium Aromatoleum aromaticum, are frequently employed. nih.govabap.co.in These microorganisms contain dehydrogenases or reductases that can stereoselectively reduce the carbonyl group. For instance, studies on analogous substrates like ethyl pyruvate (B1213749) and ethyl bromo pyruvate using Candida parapsilosis ATCC 7330 have demonstrated the production of the corresponding (S)-α-hydroxy esters with high enantiomeric purity in short reaction times. abap.co.in The use of whole cells is advantageous as it often provides an inherent system for cofactor regeneration, which is essential for the reductase enzymes.

Isolated enzymes, particularly (S)-1-phenylethanol dehydrogenase (PEDH), have also been successfully applied for the asymmetric reduction of a wide range of prochiral ketones and keto esters. nih.gov These enzymes are often produced recombinantly in hosts like Escherichia coli, allowing for overexpression and enhanced catalytic efficiency. The reactions are typically NADH-dependent, and a cofactor regeneration system, often using a sacrificial alcohol like isopropanol, is integrated into the process. nih.gov

| Biocatalyst | Substrate Analog | Product Configuration | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Candida parapsilosis ATCC 7330 | Ethyl bromo pyruvate | (S) | 91% | 68% Yield | abap.co.in |

| Hansenula sp. | Benzyl acetoacetate | (S) | 97% | 85% Conversion | |

| Aromatoleum aromaticum (PEDH) | Acetophenone derivatives | (S) | >99% | High | nih.gov |

| Various Microorganisms | Ethyl 3-oxo-5-phenylpentanoate | (R) or (S) | up to 99% | High | bohrium.com |

Enantioselective Reductions of Alpha-Ketoesters

The core of synthesizing optically pure Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate lies in the highly enantioselective reduction of its prochiral precursor, ethyl 2-(3-chlorophenyl)-2-oxoacetate. Both biocatalytic and chemocatalytic methods have been developed to achieve this with exceptional control over stereochemistry.

Asymmetric Transfer Hydrogenation (ATH) is a prominent chemocatalytic method. This technique often utilizes ruthenium (Ru) or rhodium (Rh) complexes with chiral ligands. For example, tethered Ru(II)/η⁶-arene/diamine catalysts have proven effective in the ATH of ketones, including electron-rich substrates that are traditionally challenging. acs.org These reactions can be performed using formic acid/triethylamine as the hydrogen source or under aqueous conditions with sodium formate (B1220265), which enhances the green profile of the synthesis. acs.org A key advantage of tethered catalysts is their enhanced activity and stability, which permits lower catalyst loadings. acs.org

Furthermore, dynamic kinetic resolution (DKR) has been applied to the asymmetric reduction of α-keto esters. capes.gov.brnih.gov This powerful strategy allows for the conversion of a racemic starting material into a single enantiomerically enriched product in high yield. A specially designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst can facilitate the dynamic reduction of β-aryl α-keto esters, leading to products with multiple contiguous stereocenters with excellent diastereoselectivity. nih.gov

The choice of catalyst—whether a specific enzyme or a chiral metal complex—determines which enantiomer, (R) or (S), of the α-hydroxy ester is produced. Screening of various microorganisms has identified complementary catalysts capable of accessing both enantiomers of a target hydroxy ester with excellent optical purity. bohrium.com

| Catalyst System | Substrate Type | Key Features | Resulting Enantiomer | Enantiomeric Excess (ee) | Reference |

| Whole-Cell Biocatalysts | α-Ketoesters | Stereocomplementary strains available | (R) or (S) | up to 99% | bohrium.com |

| Tethered Ru(II)/TsDPEN | Aryl Ketones | Aqueous conditions, low catalyst loading | (R,R) or (S,S) | High | acs.org |

| (Arene)RuCl(monosulfonamide) | β-Aryl α-Keto Esters | Dynamic Kinetic Resolution (DKR) | N/A (Diastereoselective) | >95:5 er | nih.gov |

| Bimetallic Ag–Cu cathode | Ethyl benzoylformate | Electrocatalytic reduction | (R) or (S) | 54% | researcher.life |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions and biocatalysis to create efficient and elegant routes to complex molecules. nih.gov For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, a logical chemoenzymatic pathway involves a chemical step to construct the α-ketoester precursor, followed by an enzymatic step for the crucial asymmetric reduction.

A plausible sequence is outlined below:

Chemical Synthesis of the α-Ketoester Precursor: The synthesis begins with a Friedel-Crafts acylation reaction. Chlorobenzene is reacted with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce ethyl 2-(3-chlorophenyl)-2-oxoacetate. This is a standard and efficient chemical method for forming the carbon-carbon bond and establishing the ketoester functionality.

Enzymatic Asymmetric Reduction: The prochiral ketoester is then subjected to an enantioselective reduction using a biocatalyst, as detailed in the previous sections. An appropriate reductase enzyme or a whole-cell system is selected based on the desired (R) or (S) configuration of the final product. This enzymatic step introduces the chirality with high fidelity, avoiding the need for chiral auxiliaries or resolutions that are common in purely chemical approaches.

Green Chemistry Principles in the Synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact, reduce waste, and improve safety. The synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate can be made more sustainable through several key approaches.

Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers substantial advantages in line with green chemistry principles. This technology leads to process intensification, enhanced safety, and improved efficiency. researchgate.netmdpi.com

For the synthesis of α-hydroxy esters, the reduction of the corresponding ketoester can be effectively performed in a flow system. A typical setup involves pumping a solution of the substrate through a heated column or microreactor packed with a catalyst (a packed-bed reactor). mdpi.com This configuration allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing operator exposure and the risks associated with their accumulation. researchgate.netresearchgate.net

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

| Safety | Accumulation of reagents/intermediates can be hazardous. | Small reaction volumes at any given time; hazardous intermediates consumed in situ. | Significantly improved safety profile. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to large surface-area-to-volume ratio. | Better temperature control, higher selectivity. |

| Process Control | Limited control over mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature. | Enhanced reproducibility and optimization. |

| Scalability | Scaling up can be complex and non-linear. | Scaled by operating for longer times ("scaling out") or using larger reactors. | More straightforward and predictable scale-up. |

| Throughput | Limited by reactor size and cycle time. | Can be operated continuously for high throughput. | Increased productivity (e.g., g/hour ). researchgate.net |

Catalyst Design for Sustainable Production

The development of sustainable catalysts focuses on high efficiency, reusability, and the use of environmentally benign materials. For the synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, this applies to both biocatalysts and chemical catalysts used in the reduction step.

Sustainable Biocatalyst Design:

Immobilization: Enzymes, such as reductases, can be immobilized on solid supports like macroporous agarose (B213101) beads. rsc.org This process enhances the stability of the enzyme and, crucially, allows for its easy separation from the reaction mixture and subsequent reuse over multiple cycles.

Cofactor Co-immobilization: For NADH-dependent enzymes, the expensive cofactor can be co-immobilized with the enzyme, creating a self-sufficient biocatalyst that regenerates the cofactor internally. rsc.org

Whole-Cell Catalysts: Engineering microorganisms like E. coli to overexpress a desired reductase creates a robust "self-sustaining" catalyst. nih.gov The cell's own metabolism handles cofactor regeneration, and the catalyst can be used for many cycles.

Sustainable Chemical Catalyst Design:

Tethered Catalysts: Designing catalysts where the metal center is tethered to the chiral ligand, such as in certain Ru(II)/TsDPEN complexes, increases catalyst stability and activity. acs.org This allows for very low catalyst loadings (down to 0.065 mol% in some reductions), which reduces cost and minimizes metal contamination in the final product. acs.orgresearchgate.net

Aqueous Phase Catalysis: The design of catalysts that are effective in water or use aqueous hydrogen donors like sodium formate eliminates the need for organic solvents, aligning with green chemistry goals. acs.org

By focusing on these advanced catalyst designs, the production of chiral α-hydroxy esters can be achieved with greater economic and environmental sustainability.

Synthesis of Derivatized Analogs and Structural Homologs of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

The structural scaffold of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These modifications can be broadly categorized into three main areas: alterations of the ester moiety, variations of substituents on the chlorophenyl ring, and functionalization of the hydroxyl group.

Modifications at the Ester Moiety

The ethyl ester group of the parent compound can be readily modified to other alkyl or aryl esters through several standard organic transformations. The primary methods for achieving this are transesterification and Fischer-Speier esterification of the corresponding carboxylic acid.

Transesterification: This method involves the reaction of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate with an excess of a different alcohol in the presence of an acid or base catalyst. google.com Acid-catalyzed transesterification typically employs a strong acid like sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol. google.comchemguide.co.uk The reaction is driven to completion by using the desired alcohol as the solvent. google.com Base-catalyzed transesterification, often using an alkoxide that corresponds to the desired alcohol (e.g., sodium methoxide (B1231860) for the synthesis of the methyl ester), is another effective approach. google.com The reaction proceeds via nucleophilic acyl substitution.

Fischer-Speier Esterification: This is a two-step approach where the ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(3-chlorophenyl)-2-hydroxyacetic acid. The subsequent esterification of this acid with a variety of alcohols (e.g., methanol, propanol, isopropanol) in the presence of a catalytic amount of a strong acid yields the desired ester analogs. nih.gov The reaction is an equilibrium process, and to favor the formation of the ester, water is typically removed as it is formed, or an excess of the alcohol is used. nih.govyoutube.com

A representative scheme for the synthesis of various alkyl esters from 2-(3-chlorophenyl)-2-hydroxyacetic acid is shown below:

Where R can be methyl, propyl, isopropyl, etc.

Substituent Variations on the Chlorophenyl Ring

The electronic and steric properties of the chlorophenyl ring can be systematically varied by introducing different substituents at various positions. The synthesis of such analogs generally begins with a substituted benzaldehyde (B42025) or a related precursor, which is then converted to the corresponding mandelic acid derivative and subsequently esterified.

For instance, the synthesis of analogs with different halogen substituents (e.g., fluorine, bromine) or alkyl groups on the phenyl ring would typically start from the appropriately substituted benzaldehyde. A common route involves the formation of a mandelonitrile (B1675950) from the substituted benzaldehyde, followed by hydrolysis to the mandelic acid and subsequent esterification. google.com

A patent describing the synthesis of various endocyclically substituted mandelic acid esters illustrates a general approach where substituted α-keto acid esters are reacted with a Grignard reagent to generate the desired substituted mandelic acid esters. google.com This highlights the principle of starting with a precursor that already contains the desired substitution pattern on the aromatic ring.

The table below illustrates potential starting materials for the synthesis of various substituted phenylglycolic acid analogs.

| Desired Substituent on Phenyl Ring | Corresponding Starting Material Example |

| 4-Fluoro | 4-Fluorobenzaldehyde |

| 4-Bromo | 4-Bromobenzaldehyde |

| 4-Methyl | 4-Methylbenzaldehyde |

| 3,4-Dichloro | 3,4-Dichlorobenzaldehyde |

Functionalization of the Hydroxyl Group

The secondary hydroxyl group in ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is a key site for derivatization, allowing for the introduction of a wide range of functional groups through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydride, deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile and displaces the halide from the alkyl halide in an SN2 reaction.

Esterification: The hydroxyl group can be acylated to form a new ester functionality. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and allow for the introduction of a wide variety of acyl groups. For example, reaction with acetyl chloride would yield ethyl 2-acetoxy-2-(3-chlorophenyl)acetate.

The choice of derivatizing agent allows for the introduction of a vast array of functionalities, which can be used to modulate the physicochemical properties of the parent compound.

Reactivity and Mechanistic Studies of Ethyl 2 3 Chlorophenyl 2 Hydroxyacetate

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is a key site for various chemical modifications.

Acylation and Alkylation Reactions

The hydroxyl group can undergo acylation to form a new ester linkage. A general example of such a reaction involves the condensation of a related compound, ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate, with propionic anhydride (B1165640) in the presence of pyridine (B92270). rsc.org This suggests that Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate would likely react with acylating agents like acid chlorides or anhydrides in the presence of a base to yield the corresponding acylated product.

Alkylation of the hydroxyl group to form an ether is also a theoretically feasible transformation, typically achieved using alkyl halides in the presence of a base, or under acidic conditions with an alcohol. However, specific examples or detailed studies of these reactions for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate are not readily found in the surveyed literature.

Oxidation and Dehydration Pathways

Oxidation of the secondary alcohol in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate would be expected to yield the corresponding α-keto ester, ethyl 2-(3-chlorophenyl)-2-oxoacetate. While specific studies on the oxidation of the 3-chloro substituted compound are not detailed, the synthesis and availability of the related ethyl 2-(2-chlorophenyl)-2-oxoacetate (CAS 62123-75-5) indicates that such transformations are synthetically accessible. aobchem.com

Dehydration of the hydroxyl group, typically an acid-catalyzed process, would lead to the formation of an alkene. rsc.orgiastatedigitalpress.com However, for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, this reaction is not a primary focus in the available literature. Methods for the dehydration of ethyl acetate (B1210297) to remove water as an impurity have been described, but these are purification techniques rather than transformations of the core molecule. google.com

Reactivity of the Ester Functionality

The ethyl ester group is another reactive site within the molecule, susceptible to reactions such as transesterification and hydrolysis.

Transesterification Processes

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for the attack by another alcohol. masterorganicchemistry.com In basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This process is fundamental in various applications, including the production of biofuels from vegetable oils. mdpi.com While numerous studies detail the transesterification of β-keto esters and other simple esters, specific research on the transesterification of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, including reaction kinetics or yields with different alcohols, is not prominently featured in the literature. nih.gov

Hydrolysis and Saponification Kinetics

Hydrolysis of the ester back to the carboxylic acid can occur under both acidic and basic conditions. The base-catalyzed hydrolysis is known as saponification. The kinetics of saponification for simple esters like ethyl acetate have been extensively studied and are generally considered to be second-order reactions. youtube.com The reaction rate depends on the concentration of both the ester and the base. austinpublishinggroup.comdergipark.org.tr Various methods, including titration and conductometric measurements, have been employed to study the kinetics of ethyl acetate saponification. researchgate.netajpaonline.com However, specific kinetic data, such as rate constants and activation energies for the hydrolysis or saponification of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, are not documented in the available search results.

Aromatic Ring Functionalization and Subsequent Reactivity

The 3-chlorophenyl group presents a site for aromatic substitution reactions. The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, due to the presence of the deactivating chloro group, the aromatic ring is generally less reactive towards electrophiles.

Conversely, the electron-withdrawing nature of the chloro substituent can make the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), particularly at the carbon atom bearing the chlorine. chadsprep.commasterorganicchemistry.com This type of reaction typically requires a strong nucleophile and may be facilitated by the presence of other electron-withdrawing groups on the ring. chadsprep.commasterorganicchemistry.com Despite these general principles, specific studies detailing the functionalization of the aromatic ring of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate and the subsequent reactivity of the resulting derivatives are not described in the reviewed literature.

Electrophilic Aromatic Substitution Reactions

No specific studies detailing the electrophilic aromatic substitution reactions of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate have been identified. While the principles of electrophilic aromatic substitution are well-established, the directing effects of the chloro and the ethyl-2-hydroxyacetate substituents on the phenyl ring of this specific molecule have not been experimentally reported. The interplay between the deactivating, ortho-para directing chloro group and the potentially deactivating meta-directing ester and hydroxyl functionalities presents a complex regiochemical question that has not been addressed in the literature for this compound.

Mechanistic Investigations of Key Reactions

Transition State Analysis in Stereoselective Syntheses

A search for mechanistic investigations, specifically transition state analysis, related to the stereoselective synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate did not yield any relevant results. While computational and experimental studies on the transition states of stereoselective reductions of α-keto esters or other routes to chiral α-hydroxy esters are available for other molecules, none focus on this particular substituted phenylglycolate.

Catalytic Mechanisms of O-H Insertion Reactions

The literature on O-H insertion reactions primarily involves the reaction of diazo compounds with alcohols. There are no specific studies detailing the catalytic mechanism of O-H insertion reactions where Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate acts as the alcohol component. General mechanisms for metal-catalyzed O-H insertions have been proposed, but their specific application and any unique mechanistic features related to this substrate have not been investigated.

Reaction Pathway Elucidation for Derivatization

While general methods for the derivatization of α-hydroxy esters are known (e.g., acylation, silylation), specific studies elucidating the reaction pathways for the derivatization of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate are absent from the literature. Such studies would typically involve kinetic analysis, intermediate trapping, or computational modeling to understand the mechanism of how different functional groups are introduced or modified on this specific molecule.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 3 Chlorophenyl 2 Hydroxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. High-field ¹H and ¹³C NMR, along with two-dimensional NMR experiments, are instrumental in the complete assignment of all proton and carbon signals and in confirming the connectivity of the atoms within Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate.

High-Field ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-chlorophenyl ring will appear in the downfield region, typically between δ 7.2 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern of the chlorine atom at the meta position will lead to a complex splitting pattern for these four protons. The benzylic proton (CH-OH) is expected to resonate as a singlet or a narrowly split multiplet around δ 5.1 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the region of δ 3.0-4.0 ppm. The ethyl group will show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.2 ppm, coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃) around δ 1.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the 3-chlorophenyl ring will resonate in the aromatic region (δ 125-145 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The benzylic carbon (CH-OH) is anticipated to appear around δ 70-75 ppm. The methylene carbon of the ethyl group (-OCH₂) will have a chemical shift in the range of δ 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around δ 14 ppm.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | 7.2 - 7.5 | 125 - 145 |

| CH-OH | ~5.1 | 70 - 75 |

| OH | 3.0 - 4.0 (broad) | - |

| -OCH₂- | ~4.2 (quartet) | 60 - 65 |

| -CH₃ | ~1.2 (triplet) | ~14 |

| C=O | - | 170 - 175 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. The most significant cross-peak would be between the methylene protons (quartet) and the methyl protons (triplet) of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show a cross-peak between the benzylic proton and its attached carbon, the methylene protons and the methylene carbon of the ethyl group, and the methyl protons and the methyl carbon of the ethyl group. The aromatic protons would also show correlations to their respective attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help in determining the preferred conformation of the molecule. For instance, NOE correlations might be observed between the benzylic proton and the ortho protons of the phenyl ring.

Dynamic NMR Studies for Conformational Analysis

The rotational freedom around the C-C bond connecting the phenyl ring and the stereocenter, as well as the C-O bond of the ester, can lead to different conformations. Dynamic NMR studies, performed at varying temperatures, could provide insights into the energy barriers for these rotations. By analyzing the changes in the NMR line shapes with temperature, it is possible to determine the rates of conformational exchange and the relative populations of different conformers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate (C₁₀H₁₁ClO₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak for the ³⁷Cl isotope ([M+2]⁺) that is approximately one-third the intensity of the ³⁵Cl peak.

| Ion | Expected Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₁³⁵ClO₃]⁺ | 214.0397 |

| [C₁₀H₁₁³⁷ClO₃]⁺ | 216.0367 |

Fragmentation Pathways in Electron Ionization and Electrospray Ionization MS

The fragmentation of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate under different ionization conditions provides valuable structural information.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic wavenumber. For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, the key functional groups are the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the carbon-chlorine (C-Cl) bond, and the aromatic ring.

The FTIR spectrum of a related compound, ethyl salicylate, shows characteristic peaks that can be used to infer the expected absorptions for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate. nist.gov The broad absorption band for the O-H stretching vibration is typically observed in the region of 3500-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The sharp and intense absorption peak for the C=O stretching of the ester group is expected around 1730 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 1: Predicted FTIR Peak Assignments for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic (ethyl group) |

| ~1730 (strong) | C=O stretch | Ester |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Ester/Alcohol |

| ~780 | C-Cl stretch | Chlorophenyl |

This table is based on typical values for the respective functional groups and data from analogous compounds.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations, making it particularly useful for fingerprinting the carbon skeleton and aromatic rings.

For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, the Raman spectrum would be expected to show a strong band for the symmetric breathing vibration of the benzene ring. The C=O stretching vibration is typically weaker in Raman than in FTIR. The C-Cl bond also gives rise to a characteristic Raman signal. A study on a similar compound, Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, demonstrated the utility of Raman spectroscopy in identifying key structural features. researchgate.net

Table 2: Expected Raman Shifts for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| ~2940 | C-H stretch | Aliphatic (ethyl group) |

| ~1730 | C=O stretch | Ester |

| ~1600 | C=C stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~700 | C-Cl stretch | Chlorophenyl |

This table presents expected Raman shifts based on general spectroscopic principles and data from related molecules.

Chiral Analysis and Stereochemical Characterization

As Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is a chiral molecule, existing as a pair of enantiomers, its stereochemical characterization is of paramount importance. Chiral analysis techniques are employed to separate the enantiomers, determine their purity, and elucidate their absolute configuration.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of a broad range of chiral compounds, including derivatives of mandelic acid. researchgate.netmdpi.comnih.govresearchgate.net

For the enantioseparation of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, a column such as a Chiralpak® or Lux® cellulose-based column would be a suitable choice. rsc.orghplc.eu The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the CSP. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal resolution. sigmaaldrich.com

Table 3: Illustrative HPLC Method for Chiral Separation

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

This table represents a typical starting method for the chiral separation of a mandelic acid derivative.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This results in faster separations and reduced solvent consumption compared to HPLC. The same types of chiral stationary phases used in HPLC can also be employed in SFC. The addition of a co-solvent, such as methanol (B129727) or ethanol (B145695), is often necessary to modulate the retention and selectivity. SFC is particularly well-suited for the high-throughput analysis of enantiomeric purity.

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration

Once the enantiomers are separated, their absolute configuration ((R) or (S)) can be determined using chiroptical techniques.

Optical Rotation measures the rotation of plane-polarized light by a chiral molecule in solution. youtube.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light (typically the sodium D-line at 589 nm), temperature, solvent, and concentration. rsc.org Enantiomers rotate plane-polarized light to an equal but opposite degree. For example, if the (S)-enantiomer has a specific rotation of +25°, the (R)-enantiomer will have a specific rotation of -25°.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum is unique for each enantiomer and they will be mirror images of each other. A study on the infrared circular dichroism of the methyl ester of mandelic acid highlights the utility of this technique in probing the stereochemistry of related compounds. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, a compound featuring a chiral center and various functional groups capable of intermolecular interactions, this method provides invaluable insights into its solid-state conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the crystal packing. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern, arising from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice, allows for the calculation of an electron density map, from which the precise coordinates of each atom can be determined.

The presence of a chlorine atom on the phenyl ring, a hydroxyl group, and an ester moiety in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate suggests a rich and complex crystal packing architecture. The interplay of various intermolecular forces, such as hydrogen and halogen bonds, is crucial in stabilizing the crystal lattice. The data obtained from X-ray diffraction not only confirms the molecular structure but also provides a detailed understanding of the supramolecular assembly.

While specific crystallographic data for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is not publicly available, the principles of X-ray diffraction and the typical interactions observed in analogous structures provide a strong framework for understanding its expected solid-state characteristics. The general methodology involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data at a specific temperature, often low temperatures to minimize thermal vibrations.

The solid-state structure of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is expected to be significantly influenced by a variety of intermolecular interactions, leading to a stable and well-ordered crystal lattice. The primary interactions anticipated are hydrogen bonds and potentially halogen bonds, alongside weaker van der Waals forces.

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the hydroxyl oxygen itself can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonding networks. For instance, the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimers. In the crystal structures of similar molecules containing both hydroxyl and ester groups, bifurcated O-H⋯O hydrogen bonds have been observed, where the hydroxyl group interacts with both the hydroxyl and carbonyl oxygens of a neighboring molecule. researchgate.net Such interactions are fundamental in dictating the primary supramolecular synthons within the crystal.

Halogen Bonding: The chlorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom. In the context of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, the chlorine atom could potentially form a C-Cl⋯O interaction with the carbonyl or hydroxyl oxygen of a neighboring molecule. The strength and geometry of such bonds would depend on the electronic environment and steric factors within the crystal packing. Studies on other chloro-substituted organic molecules have demonstrated the role of such interactions in directing the crystal assembly. mdpi.com

The interplay of these interactions can be summarized in the following table:

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Formation of primary structural motifs like chains and dimers. |

| Halogen Bond | Chlorine (-Cl) | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Directional interactions contributing to the overall 3D architecture. |

| C-H···O | C-H bonds | Carbonyl Oxygen (C=O), Hydroxyl Oxygen (-OH) | Secondary interactions that further stabilize the primary motifs. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization through interactions between aromatic rings. |

Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is a chiral molecule, existing as two enantiomers, (R)- and (S)-Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate. X-ray crystallography is a powerful and often definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal of one of the enantiomers can be obtained.

The determination of absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect is wavelength-dependent and becomes significant for atoms heavier than carbon. By carefully selecting the X-ray wavelength (often near the absorption edge of a heavier atom in the structure), the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) will differ. In a centrosymmetric crystal, these intensities are equal, but in a non-centrosymmetric crystal containing a single enantiomer, they will be measurably different.

The Flack parameter is a critical value calculated during the crystallographic refinement process that indicates the absolute configuration of the determined structure. A Flack parameter close to 0 for a given enantiomeric model indicates that the assigned stereochemistry is correct. Conversely, a value close to 1 suggests that the inverted structure is the correct one.

For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, the presence of the chlorine atom is advantageous for determining the absolute stereochemistry due to its anomalous scattering contribution. By crystallizing a single enantiomer, obtained either through enantioselective synthesis or chiral resolution, and performing a careful X-ray diffraction experiment, the absolute configuration of the stereocenter can be unambiguously assigned. This provides a definitive structural characterization that is crucial for applications where stereoisomeric purity is important.

Computational and Theoretical Investigations of Ethyl 2 3 Chlorophenyl 2 Hydroxyacetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, such as Density Functional Theory (DFT), provide insights into the behavior and reactivity of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate.

Electronic Structure Analysis and Frontier Molecular Orbitals

Electronic structure analysis reveals the distribution of electrons within a molecule, which is crucial for predicting its chemical behavior. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, theoretical calculations would determine these energy levels. The distribution of HOMO and LUMO across the molecule would highlight the most probable sites for electrophilic and nucleophilic attack. For instance, in similar aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the carbonyl group of the ester.

Hypothetical Frontier Molecular Orbital Data for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. nih.gov Molecules like Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate have several rotatable bonds, leading to a complex potential energy surface (PES). A systematic search or molecular dynamics simulations can be employed to explore the conformational space. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of an optimized molecular geometry, a theoretical spectrum can be generated. nih.gov The frequencies of these calculated modes are often scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity.

Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, or rocking. nih.gov For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, this would allow for the assignment of characteristic peaks in its IR spectrum, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various vibrations associated with the chlorophenyl ring. scirp.org

Hypothetical Vibrational Frequency Data for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(O-H) | 3650 | 3504 | ~3500 | Hydroxyl stretch |

| ν(C=O) | 1780 | 1709 | ~1710 | Carbonyl stretch |

| ν(C-Cl) | 750 | 720 | ~725 | Carbon-chlorine stretch |

Reaction Mechanism Predictions and Energetics

Computational chemistry can elucidate the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Potential Energy Surface Mapping for Key Synthetic Steps

A potential energy surface (PES) for a reaction maps the potential energy of the system as a function of the geometric coordinates of the atoms involved as they progress from reactants to products. iupac.orglibretexts.org For a key synthetic step in the formation of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, such as the reduction of a corresponding ketoester, a PES would reveal the energy profile along the reaction coordinate. libretexts.org This map helps to identify the lowest energy path for the reaction. iupac.org

Transition State Characterization in Catalytic Processes

The transition state is the highest energy point along the lowest energy reaction path and represents the energy barrier that must be overcome for the reaction to occur. libretexts.org In a catalytic process, the catalyst provides an alternative reaction pathway with a lower energy transition state. Computational methods are used to locate and characterize the geometry and energy of these transition states.

For a catalytic synthesis of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, identifying the transition state structure would provide critical information about the reaction mechanism. For instance, it could reveal how the catalyst interacts with the substrates to facilitate the reaction. A key feature of a calculated transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. libretexts.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which the behavior of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate in a solution phase can be understood at an atomic level. These simulations model the interactions between the solute and solvent molecules over time, providing insights into conformational dynamics, solvation structure, and transport properties.

In a typical MD simulation setup, a single molecule of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is placed in a periodic box filled with a chosen solvent, such as water or a non-polar organic solvent like hexane (B92381). The system's trajectory is then calculated by integrating Newton's equations of motion for every atom. The force fields, which are sets of parameters that describe the potential energy of the system, are crucial for the accuracy of the simulation. For a molecule like Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, a force field such as GROMOS, AMBER, or CHARMM would be appropriate, with parameters specifically derived for the substituted phenylacetate (B1230308) scaffold.

The solvation shell around the compound can also be characterized in detail. Radial distribution functions (RDFs) calculated from the simulation can reveal the average distance and coordination number of solvent molecules around specific functional groups of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, such as the hydroxyl group, the carbonyl oxygen of the ester, and the chlorine atom on the phenyl ring. These RDFs provide a quantitative measure of how the solute structures the surrounding solvent. For instance, in an aqueous solution, water molecules are expected to form specific hydrogen-bonding networks with the hydroxyl and carbonyl groups. The dynamics of these hydrogen bonds, including their lifetimes, can be quantified.

Table 1: Representative Molecular Dynamics Simulation Parameters for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate in Aqueous Solution

| Parameter | Value/Description |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E Water Model mdpi.com |

| Box Type | Cubic |

| Box Size | 6.0 x 6.0 x 6.0 nm³ |

| Temperature | 298 K (isothermal-isobaric ensemble) |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (constant number of particles, pressure, and temperature) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs (excluding biological activity, focusing on structural contributions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and a specific property. toxicology.org In the context of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate and its analogs, a QSAR model could be developed to predict a physicochemical property, such as lipophilicity (logP) or aqueous solubility, based on structural descriptors. The focus here is solely on the contribution of structural features to the model, without considering any biological endpoints.

The first step in developing a QSAR model is to define a dataset of analog compounds. These analogs would typically involve variations at different positions of the parent molecule, such as changing the substituent on the phenyl ring (e.g., different halogens, alkyl groups, or polar groups), altering the ester group (e.g., methyl, propyl), or modifying the hydroxyl group.

For each analog, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Randić index, Balaban index) and connectivity indices that describe the branching and shape of the molecule.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as solvent-accessible surface area, molecular volume, and shape indices.

Physicochemical Descriptors: Properties like calculated logP (cLogP), molar refractivity, and polarizability.

Once the descriptors are calculated for all analogs, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forests, is used to build the model. toxicology.org The goal is to find the combination of descriptors that best correlates with the property of interest.

Table 2: Example of Structural Descriptors for QSAR Modeling of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate Analogs

| Descriptor Type | Example Descriptor | Description |

| Topological | Balaban J index | A distance-based topological index that reflects the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule, influencing its interaction with the solvent. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |

| Constitutional | Number of Halogen Atoms | A simple count of halogen atoms, which can influence lipophilicity and polarizability. |

| Physicochemical | Wildman-Crippen LogP (cLogP) | A calculated measure of the molecule's lipophilicity based on its atomic contributions. |

In Silico Screening and Virtual Ligand Design (focusing on molecular interactions, not outcomes)

In silico screening and virtual ligand design are computational methods used to identify and optimize molecules that can interact with a specific target, typically a protein. nih.gov For Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, these techniques could be employed to explore its potential interactions with a hypothetical binding site or to design new analogs with enhanced interaction profiles. The focus of this section is on the nature of the molecular interactions themselves, rather than the functional consequences of these interactions.

Virtual screening involves docking a library of small molecules into the binding site of a target protein. nih.gov In the case of designing analogs of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, a virtual library would be created by systematically modifying its structure. These modifications could include altering the substitution pattern on the phenyl ring, changing the ester group, or introducing new functional groups.

The docking process predicts the preferred orientation and conformation of the ligand within the binding site and estimates the strength of the interaction, often expressed as a docking score. nih.gov The scoring function typically includes terms for various types of non-covalent interactions:

Hydrogen Bonds: The hydroxyl group and the carbonyl oxygen of the ester in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate are potential hydrogen bond donors and acceptors, respectively. The docking simulation would identify possible hydrogen bonding partners within the binding site, such as amino acid residues with polar side chains (e.g., serine, threonine, asparagine, glutamine).

Hydrophobic Interactions: The chlorophenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Stacking and Pi-Cation Interactions: The aromatic phenyl ring can form pi-stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or pi-cation interactions with positively charged residues (e.g., lysine, arginine).

The analysis of the docking poses of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate and its analogs would focus on identifying these key interactions. mdpi.com For example, the model might show that the 3-chloro substituent occupies a specific hydrophobic pocket or that the hydroxyl group forms a crucial hydrogen bond with a particular residue. This information can then be used to guide the design of new ligands. For instance, if a vacant hydrophobic pocket is observed near the phenyl ring, analogs with larger nonpolar substituents at that position could be designed to improve binding. Similarly, if an unmet hydrogen bonding opportunity is present, a functional group could be added to the analog to form that interaction.

Table 3: Potential Molecular Interactions for Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate in a Hypothetical Binding Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Binding Site |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen (C=O) | Arginine, Lysine, Serine, Threonine |

| Hydrophobic | 3-chlorophenyl ring, Ethyl group | Leucine, Valine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | 3-chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atom (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Applications of Ethyl 2 3 Chlorophenyl 2 Hydroxyacetate in Advanced Synthetic Transformations and Biological Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental components in the asymmetric synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and agrochemicals. jppres.com The biological activity of a molecule can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. nih.gov Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate serves as a valuable chiral precursor due to its readily available enantiopure forms and the versatility of its functional groups for further chemical transformations.

Precursor for Advanced Pharmaceutical Intermediates

The most prominent application of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is as a key intermediate in the synthesis of the antiplatelet drug, (S)-Clopidogrel. nih.gov Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, which plays a crucial role in platelet aggregation and thrombus formation. nih.gov The therapeutic efficacy of Clopidogrel resides solely in its (S)-enantiomer, highlighting the importance of stereoselective synthesis. nih.gov

The synthesis of Clopidogrel often involves the resolution of racemic 2-(3-chlorophenyl)-2-hydroxyacetic acid or its esters to obtain the desired (S)-enantiomer. nih.gov This enantiomerically pure intermediate is then subjected to a series of chemical transformations to construct the final thienopyridine structure of Clopidogrel. The hydroxyl and ester functionalities of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate provide convenient handles for these synthetic manipulations.

| Pharmaceutical Intermediate | Target Drug | Therapeutic Area | Reference |

| (S)-Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate | (S)-Clopidogrel | Antiplatelet | nih.gov |

Utility in the Synthesis of Natural Products and Bioactive Scaffolds

While the primary documented use of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is in the synthesis of Clopidogrel, its structural motif, the α-aryl-α-hydroxy acid ester, is a common feature in various bioactive molecules. This suggests its potential as a versatile building block for a broader range of natural products and bioactive scaffolds. For instance, the core structure is related to mandelic acid derivatives, which are found in some natural products and have been utilized in the synthesis of various pharmaceuticals.

The exploration of this chiral building block could extend to the synthesis of compounds with diverse biological activities. For example, aryl hydroxamic acids, which can be synthesized from aryl hydroxyacetic acids, are known inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), both of which are important targets in the treatment of arthritis and cancer. nih.gov Furthermore, the hybridization of privileged scaffolds, such as thiazolidinone and isatin, with moieties derived from aryl acetic acids has been investigated for the development of carbonic anhydrase inhibitors. mdpi.com

Exploration in Medicinal Chemistry Research: Mechanism-Focused Investigations

The structural elements of ethyl 2-(3-chlorophenyl)-2-hydroxyacetate, particularly the α-hydroxy-α-aryl ester group, provide a foundation for designing molecules that can interact with biological targets. Although direct medicinal chemistry studies on this specific compound are limited, the broader class of α-hydroxy-α-aryl carboxylic acid derivatives has been explored for various therapeutic applications.

Interactions with Molecular Targets (e.g., Enzyme Active Sites, Protein Binding Pockets)

The potential for derivatives of 2-(3-chlorophenyl)-2-hydroxyacetic acid to interact with molecular targets can be inferred from studies on structurally related inhibitors. The hydroxyl and carboxylate groups (after ester hydrolysis) can act as hydrogen bond donors and acceptors, respectively, and can also chelate metal ions present in the active sites of metalloenzymes. researchgate.net

For example, hydroxamic acid derivatives, which can be prepared from the corresponding carboxylic acids, are potent chelators of the zinc ion in the active site of enzymes like histone deacetylases (HDACs) and MMPs. nih.govresearchgate.net Molecular docking studies on various small molecules have shown that specific interactions with amino acid residues in the binding pocket are crucial for inhibitory activity. jppres.comnih.govekb.egmdpi.comsemanticscholar.org For instance, in the case of α-glucosidase inhibitors, key interactions with aspartic acid, histidine, and arginine residues within the active site have been identified. mdpi.com

| Potential Molecular Target Class | Key Interacting Moieties | Example Inhibitor Scaffold | Reference |

| Metalloenzymes (e.g., MMPs, HDACs) | Hydroxamic acid (derived from parent acid) | Aryl hydroxamic acids | nih.govresearchgate.net |

| Hydrolases (e.g., α-glucosidase) | Hydroxyl, Carboxyl groups | 1,2-benzothiazine-N-arylacetamides | mdpi.com |

| Kinases (e.g., MAPK) | Phenyl ring, hydroxyl group | Flavonoids, Triflavanone | mdpi.comsemanticscholar.org |

Modulatory Effects on Biochemical Pathways

Derivatives of aryl acetic and propionic acids have been shown to modulate various biochemical pathways. For example, certain phenolic acids and flavonoids can inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which is a therapeutic strategy for managing type 2 diabetes. d-nb.info The inhibitory activity is often linked to the structure of the compound, including the presence and position of hydroxyl and other functional groups. nih.gov

Furthermore, the inhibition of enzymes like HDAC6 by hydroxamic acid derivatives can impact cellular processes such as protein degradation and cell motility, making them promising anti-cancer agents. nih.gov The selective inhibition of specific enzymes within a pathway is a key goal in drug design to minimize off-target effects.

Design Principles for Inhibitors Based on Structural Insights

The development of potent and selective inhibitors often relies on understanding the structure-activity relationships (SAR) of a particular chemical scaffold. For derivatives of 2-(3-chlorophenyl)-2-hydroxyacetic acid, several design principles can be considered.

Modification of the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence biological activity. For instance, in a study of methcathinone (B1676376) analogs, the position of substitution (2-, 3-, or 4-position) had a notable impact on potency. nih.gov Similarly, in a series of 2-phenoxybenzamides, shifting a substituent from the meta to the para position resulted in a significant increase in antiplasmodial activity. mdpi.com

Derivatization of the Hydroxyl and Ester Groups: The hydroxyl and ester functionalities are prime sites for modification to enhance binding affinity and selectivity. Conversion of the carboxylic acid (from ester hydrolysis) to a hydroxamic acid can introduce metal-chelating properties, crucial for inhibiting metalloenzymes. nih.govresearchgate.netresearchgate.net The ester can also be converted to various amides to explore different interactions within a binding pocket. rsc.org

Scaffold Hybridization: Combining the 2-(3-chlorophenyl)-2-hydroxyacetate scaffold with other known pharmacophores is a strategy to develop novel inhibitors with improved properties. This approach has been used to create inhibitors of carbonic anhydrase by hybridizing a thiazolidinone/isatin scaffold with a benzenesulfonamide (B165840) moiety. mdpi.com

Contributions to Chemical Biology Studies

The unique combination of a chiral center, a hydroxyl group, an ester moiety, and a chlorinated phenyl ring in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate makes it a candidate for investigation in chemical biology, particularly as a molecular probe and a scaffold for developing bioactive molecules.

The structure of Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is analogous to that of mandelic acid derivatives, which are known to interact with various enzymes. For instance, mandelic acid itself is involved in the mandelate (B1228975) pathway, where enzymes like mandelate racemase and mandelate dehydrogenase act upon it. wikipedia.org The presence of the chlorine atom on the phenyl ring can significantly alter the electronic properties and steric profile of the molecule compared to unsubstituted ethyl mandelate, potentially leading to specific interactions with enzyme active sites.

The chlorine atom, being an electron-withdrawing group, can influence the acidity of the hydroxyl proton and the reactivity of the ester carbonyl group. These modifications can be exploited to probe the active sites of enzymes such as hydrolases, esterases, and dehydrogenases. By studying how the chloro-substituted compound interacts with an enzyme compared to its non-chlorinated counterpart, researchers could gain insights into the enzyme's mechanism, substrate specificity, and the nature of its active site residues. For example, studies on other chlorinated compounds have demonstrated that the position and nature of halogen substituents can be critical for biological activity.

While no direct studies on Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate as an enzyme probe were found, the principle of using structurally similar, substituted molecules to elucidate enzyme mechanisms is well-established in biochemical research.

Molecular tools are essential for studying complex biological systems. Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate can serve as a versatile building block for the synthesis of more complex molecular tools. Its functional groups—the hydroxyl and ester—provide handles for further chemical modifications. For instance, the hydroxyl group can be derivatized to attach fluorescent tags, affinity labels, or other reporter groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules.

The chlorinated phenyl ring also offers a site for modification, or its lipophilic nature can be utilized to enhance membrane permeability, a desirable feature for intracellular probes. The development of phenylglycinamide derivatives as anticonvulsants highlights how the phenylglycine scaffold, to which our compound is related, can be a starting point for creating neurologically active agents. nih.gov These derivatives often integrate structural features from known active compounds to create hybrids with potentially novel mechanisms of action.

Although specific examples of molecular tools derived from Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate are not documented, its chemical structure provides a foundation for the rational design of probes to investigate cellular processes.

Potential in Material Science Research

In material science, the properties of polymers and other materials are intrinsically linked to the structure of their monomeric units. Aromatic esters, in general, are known to impart desirable characteristics such as thermal stability and specific mechanical properties to polymers.

The presence of an aromatic ring in a polymer backbone often enhances its thermal stability. Research on aromatic polyesters has shown that the incorporation of bulky, rigid groups can increase the glass transition temperature (Tg) of the material. researchgate.net The 3-chlorophenyl group in Ethyl 2-(3-chlorophenyl)-2-hydroxyacetate is one such group. If this compound were used as a monomer or a modifying agent in polyester (B1180765) synthesis, it could potentially increase the resulting polymer's thermal resistance.